
Acridine, 9-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9-phenyl-, hydrochloride is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Métodos De Preparación
The synthesis of acridine derivatives, including acridine, 9-phenyl-, hydrochloride, typically involves the Ullmann synthesis. This method condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reduction and dehydrogenation of intermediate compounds .
Análisis De Reacciones Químicas
Acridine, 9-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Acridine derivatives can be oxidized to form acridones.
Reduction: Reduction reactions can convert acridones back to acridines.
Substitution: Acridine derivatives can undergo substitution reactions, such as N-alkylation with alkyl iodides to form alkyl acridinium iodides.
Common reagents used in these reactions include strong acids like hydrochloric acid and oxidizing agents like potassium ferricyanide . Major products formed from these reactions include acridones and alkyl acridinium iodides .
Aplicaciones Científicas De Investigación
Acridine, 9-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye and in laser technologies due to its unique photophysical properties.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Used as a pigment and dye in various industrial applications.
Mecanismo De Acción
The mechanism of action of acridine, 9-phenyl-, hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . This disruption leads to the compound’s anticancer and antimicrobial effects.
Comparación Con Compuestos Similares
Acridine, 9-phenyl-, hydrochloride can be compared with other acridine derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with anticancer properties.
Amsacrine (m-AMSA): Used in clinical studies for its anticancer effects.
These compounds share similar mechanisms of action, such as DNA intercalation and enzyme inhibition, but differ in their specific structures and applications.
Propiedades
Número CAS |
40974-56-9 |
|---|---|
Fórmula molecular |
C19H14ClN |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
9-phenylacridine;hydrochloride |
InChI |
InChI=1S/C19H13N.ClH/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;/h1-13H;1H |
Clave InChI |
RPRMPIPHXGGPFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
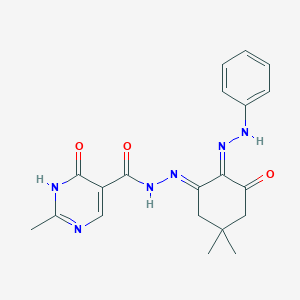
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
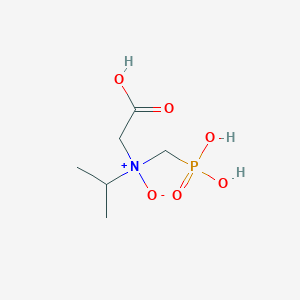
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
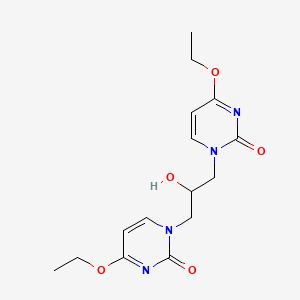
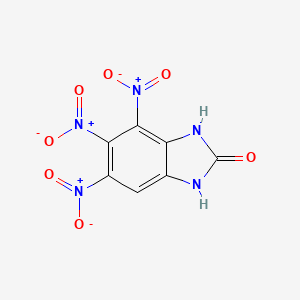
![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
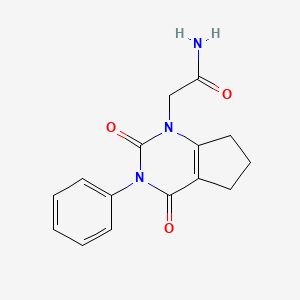
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
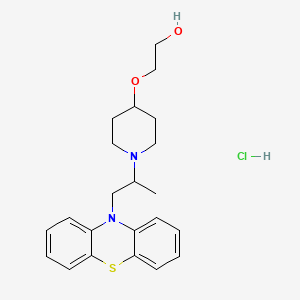
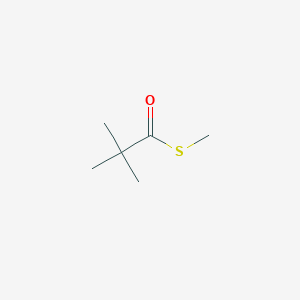
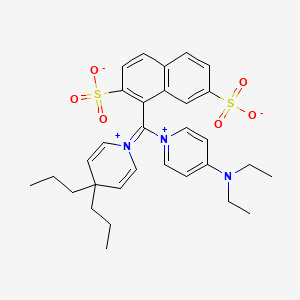
![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
